molecular formula C21H20F6N2O3 B608265 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate CAS No. 1416133-89-5

1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate

Cat. No. B608265
CAS RN: 1416133-89-5
M. Wt: 462.39
InChI Key: AVSCNEOUWSVZEY-UHFFFAOYSA-N
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Description

“1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate” is an organofluorine compound . It is functionally related to a propan-2-ol . It is a sterically hindered, weakly σ-donating and strongly π-accepting ligand .


Synthesis Analysis

The compound can be synthesized by reacting 1,1,1,3,3,3-hexafluoropropanol with phosgene, followed by a reaction with 3-(1-benzyl-1H-pyrazol-3-yl)azetidine hydrochloride . This results in a radiochemical yield based on CO2 .


Molecular Structure Analysis

The molecular formula of the compound is C21H20F6N2O3 . The exact mass is 462.13781148 g/mol . The compound has a topological polar surface area of 42 Ų .


Chemical Reactions Analysis

This fluorinated polar solvent of high ionizing power facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 462.4 g/mol . It has a XLogP3-AA value of 5.3 , indicating its lipophilicity. It has 0 hydrogen bond donor count and 10 hydrogen bond acceptor count . It has 6 rotatable bonds .

Scientific Research Applications

Inhibitor of Monoacylglycerol Lipase (MAGL)

JW 642 is known to be an inhibitor of monoacylglycerol lipase (MAGL). It has been shown to inhibit the human, mouse, and rat enzymes with IC50s of 3.7, 7.6, and 14 nM respectively . This property makes it a valuable tool in the study of the role of MAGL in various biological processes.

Selectivity Over Fatty Acid Amide Hydrolase (FAAH)

JW 642 is selective for MAGL over fatty acid amide hydrolase (FAAH). The IC50s for the human, mouse, and rat FAAH enzymes are 20.6, 31, and 14 µM respectively . This selectivity can be useful in studies where the specific inhibition of MAGL is required without affecting FAAH activity.

Selectivity Over α/β-Hydrolase Domain-Containing Protein 6 (ABHD6)

In addition to its selectivity over FAAH, JW 642 also shows selectivity over α/β-hydrolase domain-containing protein 6 (ABHD6). The IC50s for the mouse and rat ABHD6 enzymes are 107 and 50 nM respectively . This further enhances its utility in studies requiring specific MAGL inhibition.

Neuroscience Research

Given its role as a MAGL inhibitor, JW 642 has potential applications in neuroscience research. The endocannabinoid system, which includes MAGL, plays a crucial role in various neurological functions and disorders .

Cannabinoid Research

JW 642 can also be used in cannabinoid research. By inhibiting MAGL, it can affect the levels of 2-arachidonoylglycerol (2-AG), a key endocannabinoid, thereby influencing the cannabinoid system .

Oxygen Reduction Reaction (ORR) Catalyst

Interestingly, JW 642 has been mentioned in a study related to the oxygen reduction reaction (ORR). Although the exact role of JW 642 in this context is not clear from the available information, it suggests potential applications in electrochemistry .

Safety and Hazards

The compound is combustible and may cause burns to skin, eyes, and mucous membranes . It is also corrosive .

properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F6N2O3/c22-20(23,24)18(21(25,26)27)32-19(30)29-11-9-28(10-12-29)14-15-5-4-8-17(13-15)31-16-6-2-1-3-7-16/h1-8,13,18H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSCNEOUWSVZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043079
Record name 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate

CAS RN

1416133-89-5
Record name 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Can we quantify the inhibitory effect of JW642 on MAGL using the presented research?

A2: Yes, the study utilized Lassen's graphical analysis to determine the inhibitory potency of JW642. The results revealed that a plasma concentration of 126 ng/mL of JW642 was sufficient to achieve 50% inhibition of specific [18F]T-401 binding to MAGL (IC50). [] This quantification provides valuable insight into the effectiveness of JW642 in blocking MAGL activity in vivo.

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